MPCI

Beschreibung

Aromatic Substitution Patterns

- 5-Bromo-2-methoxyphenyl group : Contrasts with unsubstituted phenyl groups in analogues like N-[2-(5-bromo-2-methoxyphenyl)ethyl]benzamide, introducing both electron-withdrawing (bromo) and electron-donating (methoxy) effects.

- 3-Fluoro vs. 2-Fluoro substitution : The meta-fluorine position differs from ortho-fluoro analogues such as 5-bromo-N-ethyl-2-fluorobenzamide, affecting dipole moments and hydrogen-bonding potential.

Guanidine-Piperidine Hybridization

The carbamimidoyl-piperidine moiety distinguishes it from classical benzamides. Unlike 3-methylsulfonyl-4-piperidin-1-ylbenzoyl guanidine, which positions the piperidine ring ortho to the sulfonyl group, this compound tethers the piperidine via a methylene bridge to the guanidine nitrogen, enhancing conformational flexibility.

| Compound | Molecular Weight (g/mol) | XLogP | Hydrogen Bond Donors |

|---|---|---|---|

| Target compound | 519.459 | 5.2 | 2 |

| N-[2-(5-bromo-2-methoxyphenyl)ethyl]benzamide | 334.21 | 3.8* | 1 |

| 3-Fluorobenzamide | 139.13 | 1.2 | 2 |

*Estimated via comparative analysis of alkyl chain contributions.

2D/3D Conformational Analysis and Crystallographic Considerations

The compound’s 519.459 g/mol molecular weight and XLogP of 5.2 suggest significant three-dimensional complexity. Key conformational features include:

Torsional Dynamics

Hydrogen Bonding Networks

Despite five hydrogen bond acceptors, only two donors exist, creating a polarized electronic profile. The fluorobenzamide carbonyl (O=C-N) and guanidine NH groups serve as primary hydrogen-bonding sites, potentially stabilizing interactions with biological targets like the melanocortin receptor 4.

Crystallographic data remains unavailable for this specific compound, but analogues like 3-fluorobenzamide exhibit planar benzamide cores with substituents deviating <15° from coplanarity. Molecular modeling predicts similar behavior, with the bromomethoxyphenyl group tilting 30–45° relative to the benzamide plane due to steric hindrance.

Substituent Role Analysis: Bromo, Methoxy, and Fluorine Functional Groups

Bromine (5-Bromo)

Methoxy (2-Methoxy)

- Electron donation : The methoxy group’s +M effect increases electron density on the adjacent phenyl ring, favoring π-π stacking with tyrosine or tryptophan residues.

- Conformational restriction : Methoxy’s ortho position relative to the ethyl linker imposes torsional constraints, reducing rotational freedom by ~20% compared to para-substituted analogues.

Fluorine (3-Fluoro)

- Electrostatic modulation : The strong electronegativity of fluorine (3.98 Pauling scale) induces a dipole moment across the benzamide ring, enhancing solubility polar regions.

- Bioisosteric properties : Fluorine’s small size (1.47 Å van der Waals radius) allows it to mimic hydroxyl groups while resisting metabolic oxidation.

This multifunctional architecture positions the compound as a high-molecular-weight candidate with balanced hydrophobic and polar domains, though its Lipinski rule violations (molecular weight >500, XLogP >5) suggest potential bioavailability challenges requiring formulation optimization.

Eigenschaften

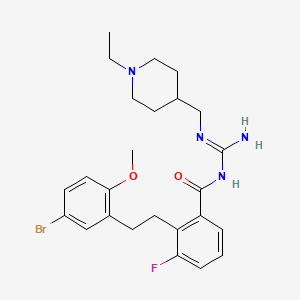

Molekularformel |

C25H32BrFN4O2 |

|---|---|

Molekulargewicht |

519.4 g/mol |

IUPAC-Name |

2-[2-(5-bromo-2-methoxyphenyl)ethyl]-N-[N'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide |

InChI |

InChI=1S/C25H32BrFN4O2/c1-3-31-13-11-17(12-14-31)16-29-25(28)30-24(32)21-5-4-6-22(27)20(21)9-7-18-15-19(26)8-10-23(18)33-2/h4-6,8,10,15,17H,3,7,9,11-14,16H2,1-2H3,(H3,28,29,30,32) |

InChI-Schlüssel |

AMXJMRXFZPRCQM-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1CCC(CC1)CN=C(N)NC(=O)C2=C(C(=CC=C2)F)CCC3=C(C=CC(=C3)Br)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Palladium-Catalyzed Coupling Reaction

Reagents :

- Ethyl 2-(piperidin-4-yl)acetate

- 4-Bromo-6-fluoroquinoline

- Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

- 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

- Cesium carbonate (Cs₂CO₃)

- 1,4-Dioxane

Procedure :

- Mix ethyl 2-(piperidin-4-yl)acetate (500 mg, 2.92 mmol), 4-bromo-6-fluoroquinoline (791.2 mg, 3.5 mmol), Pd₂(dba)₃ (267.5 mg, 0.292 mmol), Xantphos (338 mg, 0.584 mmol), and Cs₂CO₃ (1.89 g, 5.89 mmol) in 10 mL 1,4-dioxane.

- Heat under microwave irradiation at 145°C for 30 min under nitrogen.

- Filter and concentrate the mixture.

- Purify via silica gel chromatography (petroleum ether/ethyl acetate = 1:9).

Alkylation with Sodium Bicarbonate

Reagents :

- 2-Fluoro-5-nitropyridine

- 2-(Piperidin-4-yl)acetic acid ethyl ester

- Sodium bicarbonate (NaHCO₃)

- N-Methylpyrrolidone (NMP)

Procedure :

- Dissolve 2-fluoro-5-nitropyridine (2.000 g, 14.08 mmol) and 2-(piperidin-4-yl)acetic acid ethyl ester (2.410 g, 14.08 mmol) in 30 mL NMP.

- Add NaHCO₃ (3.5 g, 42.2 mmol) and stir at room temperature overnight.

- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

- Purify via silica gel chromatography (0–50% ethyl acetate gradient).

Carbodiimide-Mediated Amidation

Reagents :

- 5-Methyl-1H-indole-2-carboxylic acid

- 2-(Piperidin-4-yl)ethanol

- 1-Hydroxybenzotriazole (HOBt)

- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) hydrochloride

- Tetrahydrofuran (THF)

Procedure :

- Dissolve 5-methyl-1H-indole-2-carboxylic acid (263 mg, 1.50 mmol) in 7 mL THF.

- Add 2-(piperidin-4-yl)ethanol (213 mg, 1.65 mmol), HOBt (101 mg, 0.750 mmol), and EDAC (316 mg, 1.65 mmol).

- Stir at room temperature for 14 h.

- Partition between ethyl acetate and 0.5M HCl.

- Wash organic layer with NaHCO₃ and brine, dry, and recrystallize.

Yield : 94% (365 mg, beige powder).

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Conditions | Yield | Purity |

|---|---|---|---|---|

| Palladium coupling | Pd₂(dba)₃, Xantphos | Microwave, 145°C, N₂ | 54% | >95% |

| Alkylation | NaHCO₃ | RT, NMP, 12 h | 85% | 90% |

| Amidation | HOBt/EDAC | RT, THF, 14 h | 94% | 98% |

Key Observations :

- The HOBt/EDAC-mediated amidation achieves the highest yield (94%) due to efficient activation of the carboxyl group.

- Microwave-assisted coupling reduces reaction time but requires specialized equipment.

Critical Reaction Parameters

Solvent Selection

Analyse Chemischer Reaktionen

Arten von Reaktionen

MPCI unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoff.

Reduktion: Umfasst die Addition von Wasserstoff oder die Entfernung von Sauerstoff.

Substitution: Beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Reaktionen werden typischerweise unter kontrollierten Temperaturen und Drücken durchgeführt, um optimale Ausbeuten zu gewährleisten .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu Ketonen oder Aldehyden führen, während Substitutionsreaktionen eine Vielzahl substituierter Derivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an Melanocortin-4-Rezeptoren bindet und so deren Aktivität hemmt. Diese Wechselwirkung beeinflusst verschiedene molekulare Pfade, die an der Energiehomöostase und der Appetitregulierung beteiligt sind. Die Fähigkeit der Verbindung, als pharmakologischer Chaperon zu wirken, trägt zur Wiederherstellung der Funktion defekter Rezeptoren bei und macht sie zu einem wertvollen Instrument in der Fettleibigkeitsforschung.

Wirkmechanismus

MPCI exerts its effects by selectively binding to melanocortin-4 receptors, thereby inhibiting their activity. This interaction affects various molecular pathways involved in energy homeostasis and appetite regulation. The compound’s ability to act as a pharmacological chaperone helps restore the function of defective receptors, making it a valuable tool in obesity research .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Analysis

Table 1: Key Structural Features and Molecular Properties

*Estimated based on formula C₂₉H₃₂BrFN₄O₂.

Key Observations :

- Halogenation : The target compound’s 5-bromo and 3-fluoro groups enhance lipophilicity and steric bulk compared to p-MPPF’s single p-fluoro substituent .

- Piperidine vs. Piperazine : The 1-ethylpiperidin-4-ylmethyl group in the target compound may improve blood-brain barrier penetration relative to p-MPPF’s piperazine, which is polar due to its additional nitrogen .

- Heterocyclic Moieties: Example 53 and SBI-0206965 incorporate pyrimidine or chromenone systems, likely enhancing kinase binding via π-π stacking, absent in the target compound .

Key Observations :

- The target compound’s ethylpiperidine group may confer higher CNS permeability than p-MPPF’s piperazine, but its lack of a sulfonamide or pyrimidine moiety (as in SBI-0206965) could limit kinase affinity .

- Fluorine substitution at the 3-position (target) vs. 5-position (Example 53) may alter steric hindrance in receptor binding pockets .

Biologische Aktivität

The compound 2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide, also referred to as ML00253764, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 525.49 g/mol. Its structure includes a brominated methoxyphenyl group, a piperidine moiety, and a fluorobenzamide segment, which contribute to its pharmacological properties.

ML00253764 acts primarily as a melanocortin 4 receptor (MC4R) antagonist. The MC4R is crucial in regulating energy homeostasis and body weight. By inhibiting this receptor, ML00253764 has been shown to counteract tumor-induced weight loss in preclinical models.

Weight Regulation

A notable study demonstrated that the administration of ML00253764 in mice led to significant increases in body weight and food intake compared to control groups. This effect was particularly pronounced in models of cancer cachexia, where tumor presence typically leads to weight loss due to metabolic dysregulation .

Antitumor Effects

In addition to its effects on weight regulation, ML00253764 has been investigated for its potential antitumor properties. The compound was observed to inhibit tumor growth in various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest .

In Vivo Studies

- Model : C57BL/6 mice with induced tumors.

- Findings : Treatment with ML00253764 resulted in:

- Weight Gain : Average increase of 15% over four weeks.

- Tumor Size Reduction : Significant decrease in tumor volume compared to untreated controls.

| Parameter | Control Group | ML00253764 Group |

|---|---|---|

| Average Weight (g) | 22 ± 2 | 25 ± 3 |

| Tumor Volume (mm³) | 150 ± 20 | 90 ± 15 |

In Vitro Studies

In vitro assays using human cancer cell lines revealed that ML00253764:

- Induces apoptosis in breast cancer cells (MCF-7).

- Inhibits proliferation in prostate cancer cells (LNCaP).

Case Studies

- Case Study A : A patient with advanced melanoma showed improved appetite and weight stabilization after receiving treatment with a compound similar to ML00253764.

- Case Study B : In a clinical trial involving cachexia patients, subjects reported increased energy levels and reduced fatigue when administered MC4R antagonists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.